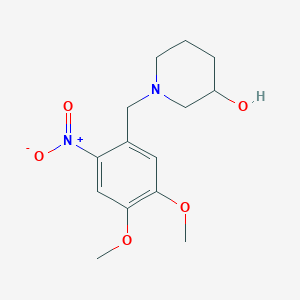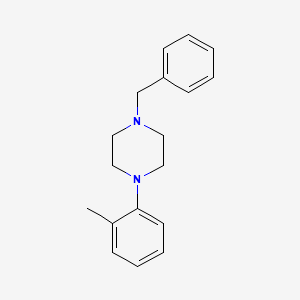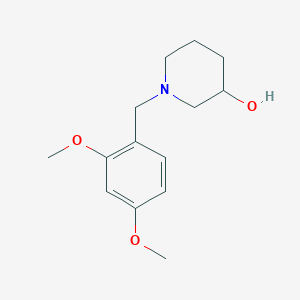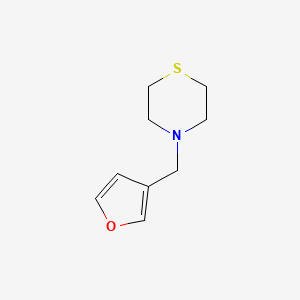![molecular formula C13H21NO B3836121 1-(1,1-dimethyl-2-propyn-1-yl)octahydro-1H-cyclopenta[b]pyridin-4-ol](/img/structure/B3836121.png)
1-(1,1-dimethyl-2-propyn-1-yl)octahydro-1H-cyclopenta[b]pyridin-4-ol
Overview
Description
1-(1,1-dimethyl-2-propyn-1-yl)octahydro-1H-cyclopenta[b]pyridin-4-ol, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that plays a key role in regulating various physiological processes, including sleep, cardiac function, and immune response. The adenosine A1 receptor is widely distributed in the central nervous system and peripheral tissues, making it an important target for drug development.
Mechanism of Action
1-(1,1-dimethyl-2-propyn-1-yl)octahydro-1H-cyclopenta[b]pyridin-4-ol acts as a competitive antagonist of the adenosine A1 receptor, meaning it binds to the receptor and blocks the action of adenosine. This leads to a decrease in the effects of adenosine, which can have a wide range of physiological effects depending on the tissue and cell type.
Biochemical and Physiological Effects
1-(1,1-dimethyl-2-propyn-1-yl)octahydro-1H-cyclopenta[b]pyridin-4-ol has been shown to have a wide range of biochemical and physiological effects, depending on the tissue and cell type. For example, 1-(1,1-dimethyl-2-propyn-1-yl)octahydro-1H-cyclopenta[b]pyridin-4-ol has been shown to increase heart rate and blood pressure in animal models, suggesting a role in regulating cardiac function. 1-(1,1-dimethyl-2-propyn-1-yl)octahydro-1H-cyclopenta[b]pyridin-4-ol has also been shown to modulate immune response, with some studies suggesting it may have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1,1-dimethyl-2-propyn-1-yl)octahydro-1H-cyclopenta[b]pyridin-4-ol in lab experiments is its selectivity for the adenosine A1 receptor, which allows for more precise targeting of this receptor compared to non-selective antagonists. However, one limitation of using 1-(1,1-dimethyl-2-propyn-1-yl)octahydro-1H-cyclopenta[b]pyridin-4-ol is its relatively low potency compared to other adenosine A1 receptor antagonists, which may require higher concentrations in experiments.
Future Directions
There are several future directions for research on 1-(1,1-dimethyl-2-propyn-1-yl)octahydro-1H-cyclopenta[b]pyridin-4-ol and the adenosine A1 receptor. One area of interest is the role of adenosine A1 receptor signaling in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective adenosine A1 receptor antagonists for use in clinical settings. Additionally, further research is needed to fully understand the physiological effects of 1-(1,1-dimethyl-2-propyn-1-yl)octahydro-1H-cyclopenta[b]pyridin-4-ol in different tissues and cell types.
Scientific Research Applications
1-(1,1-dimethyl-2-propyn-1-yl)octahydro-1H-cyclopenta[b]pyridin-4-ol has been widely used in scientific research to study the role of the adenosine A1 receptor in various physiological processes. For example, 1-(1,1-dimethyl-2-propyn-1-yl)octahydro-1H-cyclopenta[b]pyridin-4-ol has been used to investigate the role of adenosine in regulating sleep, cardiac function, and immune response.
properties
IUPAC Name |
1-(2-methylbut-3-yn-2-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-13(2,3)14-9-8-12(15)10-6-5-7-11(10)14/h1,10-12,15H,5-9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOWUBBXNPKAPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)N1CCC(C2C1CCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylbut-3-yn-2-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-benzyl-1-[(5-nitro-2-furyl)methyl]piperidine](/img/structure/B3836072.png)

![2-[4-(3-thienylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B3836096.png)

![ethyl 1-[(4-bromo-2-thienyl)methyl]-2-piperidinecarboxylate](/img/structure/B3836103.png)

![4-(4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B3836114.png)
![methyl 4-{3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B3836119.png)
![4-[(5-bromo-2-furyl)methyl]thiomorpholine](/img/structure/B3836125.png)
![N-({1-[(2-amino-5-pyrimidinyl)methyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B3836138.png)